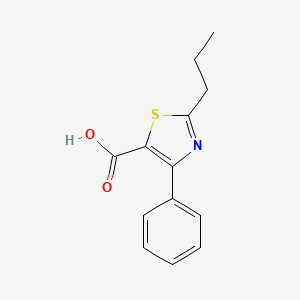

4-Phenyl-2-propylthiazole-5-carboxylic acid

Beschreibung

Eigenschaften

Molekularformel |

C13H13NO2S |

|---|---|

Molekulargewicht |

247.31 g/mol |

IUPAC-Name |

4-phenyl-2-propyl-1,3-thiazole-5-carboxylic acid |

InChI |

InChI=1S/C13H13NO2S/c1-2-6-10-14-11(12(17-10)13(15)16)9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3,(H,15,16) |

InChI-Schlüssel |

CYXPGHOHYSTKEO-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC1=NC(=C(S1)C(=O)O)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Cyclization of α-Haloketones with Thiourea Derivatives

A common approach to thiazole ring formation is the condensation of α-haloketones with thiourea or thioamide compounds, which forms the thiazole ring with substitution at positions 2 and 4 determined by the α-haloketone and thiourea substituents.

- Step 1: Synthesis of α-haloketone with a phenyl group at the 4-position and a propyl group at the 2-position.

- Step 2: Reaction of this α-haloketone with thiourea under reflux in ethanol or another suitable solvent to form the thiazole ring.

- Step 3: Introduction or preservation of the carboxylic acid group at position 5, either by starting with a carboxylated precursor or by subsequent oxidation.

This method allows for the direct construction of the thiazole ring with desired substituents.

Functionalization of Preformed Thiazole-5-carboxylic Acid

Starting from 4-substituted thiazole-5-carboxylic acids (e.g., 4-methylthiazole-5-carboxylic acid), the propyl group at position 2 can be introduced via:

- Alkylation reactions using propyl halides under basic conditions.

- Cross-coupling reactions (e.g., Suzuki or Stille coupling) if the 2-position is halogenated.

This approach requires selective activation of the 2-position and careful control of reaction conditions to avoid side reactions.

Detailed Experimental Procedures and Yields from Related Compounds

The following table summarizes preparation methods and yields for related 4-substituted thiazole-5-carboxylic acids, which can be adapted for the target compound:

| Method No. | Reaction Type | Key Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Cyclization of α-haloketone + thiourea | α-haloketone (4-phenyl-2-propyl), thiourea, reflux in ethanol or polyphosphoric acid at 100-125°C for 24-48 h | ~13-60 | Lower yields (~13%) reported with polyphosphoric acid; improved yields (~60%) with coupling agents |

| 2 | Amide formation via carbodiimide coupling | 4-methylthiazole-5-carboxylic acid, benzotriazol-1-ol, N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride, N-ethyl-N,N-diisopropylamine, DMF, 20°C, 18 h | 60 | Efficient amidation, adaptable for carboxylic acid activation and further functionalization |

| 3 | Acid chloride formation and amide coupling | 4-methylthiazole-5-carboxylic acid, thionyl chloride (SOCl2), DCM, 80°C, 2 h; followed by amine addition at RT | 42 | Moderate yield; useful for preparing amide derivatives from carboxylic acid |

| 4 | Oxalyl chloride activation and coupling | 4-methylthiazole-5-carboxylic acid, oxalyl chloride, N-methylpyrrolidone, THF, DMF, RT | 79 | High yield; suitable for sensitive substrates and further coupling reactions |

Analytical and Purification Techniques

- Purification: Column chromatography on silica gel using gradients of ethyl acetate in hexanes is standard for isolating pure thiazole derivatives.

- Recrystallization: Hot ethyl acetate/hexane mixtures are used to obtain crystalline solids.

- Characterization: 1H NMR, LC-MS, and HPLC are routinely employed to confirm structure and purity.

Summary of Research Findings and Recommendations

- The cyclization of α-haloketones with thiourea remains the foundational method for constructing the thiazole ring with desired substituents.

- For the carboxylic acid functionality at position 5 , starting with a carboxylated α-haloketone or introducing the acid group post-cyclization via oxidation or hydrolysis is effective.

- Activation of the carboxylic acid as acid chlorides or via carbodiimide coupling agents facilitates further functionalization, such as amide formation.

- Reaction conditions such as temperature, solvent choice, and reaction time critically influence yields, with milder conditions and coupling agents improving efficiency.

- Purification by chromatography and recrystallization ensures high purity for subsequent applications.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Phenyl-2-propylthiazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones under the influence of strong oxidizing agents.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents like bromine or chlorinating agents.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazoles.

Substitution: Halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

4-Phenyl-2-propylthiazole-5-carboxylic acid has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antiviral properties.

Medicine: Explored for its potential as an anticancer agent due to its ability to interfere with cellular pathways.

Industry: Utilized in the development of new materials with specific electronic or optical properties

Wirkmechanismus

The mechanism of action of 4-Phenyl-2-propylthiazole-5-carboxylic acid involves its interaction with various molecular targets. In biological systems, it can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The thiazole ring’s ability to participate in electron delocalization makes it a versatile scaffold for interacting with biological molecules .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs with Varying Substituents

(a) 4-Phenyl-2-(3-pyridyl)thiazole-5-carboxylic acid (BOG00146) and 4-Phenyl-2-(4-pyridyl)thiazole-5-carboxylic acid (BOG00147)

- Molecular Formula : C₁₅H₁₀N₂O₂S (identical for both)

- Molecular Weight : 282.32 g/mol

- Key Differences: Substituent Position: The 3-pyridyl (BOG00146) vs. 4-pyridyl (BOG00147) groups alter electronic and steric properties. The 4-pyridyl substituent may enhance π-π stacking interactions in biological systems compared to the 3-pyridyl analog.

| Compound | Substituent at Position 2 | Molecular Weight (g/mol) | Notable Features |

|---|---|---|---|

| 4-Phenyl-2-propylthiazole-5-carboxylic acid | Propyl | Not provided | Aliphatic chain may enhance lipophilicity |

| BOG00146 | 3-Pyridyl | 282.32 | Potential for hydrogen bonding via pyridine nitrogen |

| BOG00147 | 4-Pyridyl | 282.32 | Enhanced π-π stacking capability |

(b) 5-[4-(Isopropyl)phenyl]-7-(trifluoromethyl)-tetrahydropyrazolo-pyrimidine-3-carboxylic acid ()

- Key Features :

(c) 2,4-Dimethyl-5-oxazolecarboxylic Acid (CAS 2510-37-4)

- Molecular Formula: C₆H₇NO₃

- Key Differences :

Functional Group Modifications

(a) Carboxylic Acid Derivatives

- The carboxylic acid group in this compound enables hydrogen bonding and salt formation, critical for solubility and target binding.

- Comparison with 2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS 89581-58-8): The pyrimidine core (vs.

(b) Thiazolidine vs. Thiazole Derivatives

- Compounds like (4S)-2-(3,6-dioxo-5-phenylpiperazin-2-yl)-thiazolidine-4-carboxylic acid () feature a saturated thiazolidine ring.

Pharmacological and Physicochemical Properties

- Lipophilicity : The propyl chain in the target compound likely increases logP compared to pyridyl or oxazole analogs, affecting membrane permeability.

- Acidity: The carboxylic acid group (pKa ~2-3) ensures ionization at physiological pH, enhancing water solubility relative to non-acid analogs.

Biologische Aktivität

4-Phenyl-2-propylthiazole-5-carboxylic acid (commonly referred to as PPCA) is a compound that has garnered interest in the scientific community due to its potential biological activities. This article explores the biological activity of PPCA, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

PPCA has been primarily studied for its role as an inhibitor of Polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a crucial role in cell cycle regulation and mitosis. PLK1 is often overexpressed in various cancers, making it a significant target for cancer therapy. By inhibiting PLK1, PPCA may disrupt cancer cell proliferation and induce apoptosis in tumor cells.

Antitumor Activity

Research indicates that PPCA exhibits notable antitumor activity. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines. For instance, a study evaluated the cytotoxic effects of PPCA on human cancer cell lines, showing significant inhibition rates at specific concentrations. The results are summarized in Table 1.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HL-60 (Leukemia) | 19.0 | Moderate cytotoxicity |

| NCI H292 (Lung) | 42.1 | Moderate cytotoxicity |

| HT29 (Colon) | 28.0 | Moderate cytotoxicity |

These findings suggest that PPCA may selectively target certain cancer cell types, potentially due to their sensitivity to oxidative stress .

Other Biological Activities

In addition to its antitumor properties, PPCA has been investigated for other biological activities:

- P-glycoprotein Modulation : PPCA has shown potential as a modulator of P-glycoprotein (P-gp), which is involved in multidrug resistance in cancer cells. By inhibiting P-gp, PPCA may enhance the efficacy of chemotherapeutic agents by preventing their efflux from cells .

- Xanthine Oxidase Inhibition : Some studies have indicated that thiazole derivatives similar to PPCA can act as xanthine oxidase inhibitors, which are beneficial in treating conditions like hyperuricemia and gout .

Case Studies and Research Findings

Several studies have contributed to our understanding of the biological activity of PPCA:

- Antitumor Studies : A comprehensive study evaluated the effects of various thiazole derivatives, including PPCA, on different cancer cell lines. The study reported that compounds with structural similarities to PPCA exhibited varying degrees of cytotoxicity, with some achieving IC50 values below 20 µM against leukemia and colon carcinoma cells .

- P-glycoprotein Interaction : Research involving ATPase assays demonstrated that compounds structurally related to PPCA could stimulate or inhibit the basal ATPase activity of P-gp, indicating their potential as effective modulators in overcoming drug resistance .

- Therapeutic Applications : Given its dual role as an antitumor agent and a P-gp modulator, PPCA is being explored for combination therapies that could enhance the effectiveness of existing chemotherapeutics while minimizing resistance mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.